molecular formula C8H8ClN B1278715 4-Allyl-2-chloropyridine CAS No. 219727-28-3

4-Allyl-2-chloropyridine

Cat. No. B1278715
M. Wt: 153.61 g/mol
InChI Key: QQBJFRHRGMOSBQ-UHFFFAOYSA-N
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Description

4-Allyl-2-chloropyridine is a compound that is part of a broader class of organic molecules featuring a pyridine ring substituted with an allyl group and a chlorine atom. This structure serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are of interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of related compounds, such as 2-Amino-4-chloropyridine, involves multi-step processes starting from substituted picolinates. For instance, 2-Amino-4-chloropyridine was synthesized from methyl 4-chloropicolinate with an overall yield of 68.5%, indicating the feasibility of such synthetic routes for chloropyridine derivatives . Additionally, the synthesis of pyridines can be achieved from allyl amines and alkynes through a Cu(II)-promoted dehydrogenation followed by Rh(III)-catalyzed N-annulation . This suggests that similar methodologies could potentially be applied to the synthesis of 4-Allyl-2-chloropyridine.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-Allyl-2-chloropyridine has been extensively studied using various spectroscopic and crystallographic techniques. For example, the structure of a triazole derivative was characterized by IR, NMR, UV spectra, and X-ray diffraction, providing detailed insights into the molecular geometry and electronic properties . Similarly, another triazole-thione derivative's structure was elucidated using IR-NMR spectroscopy and single-crystal X-ray diffraction . These studies highlight the importance of such techniques in confirming the molecular structure of chloropyridine derivatives.

Chemical Reactions Analysis

Chloropyridine derivatives undergo a variety of chemical reactions. For instance, 4-(N-Allyl-N-aryl)amino-1,3-diaza-1,3-butadienes, which share structural similarities with 4-Allyl-2-chloropyridine, can undergo [4+2] cycloadditions with vinyl/isopropenyl- and chloroketenes to yield pyrimidinones and fused pyrimidinone derivatives . These reactions demonstrate the reactivity of the allyl group in cycloaddition reactions, which could be relevant for the chemical behavior of 4-Allyl-2-chloropyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloropyridine derivatives are influenced by their molecular structure. Theoretical studies using Density Functional Theory (DFT) have been conducted to predict properties such as vibrational frequencies, chemical shifts, and molecular orbital energies . These studies provide a comprehensive understanding of the electronic structure and reactivity of such molecules. Additionally, the thermodynamic properties and molecular electrostatic potential maps have been investigated, offering insights into the stability and potential reaction pathways of these compounds .

Scientific Research Applications

DNA Synthesis in Cells

  • Application : DNA repair studies.
  • Insight : Allylic compounds, including 4-Allyl-2-chloropyridine, have been used to induce unscheduled DNA synthesis (UDS) in HeLa cells. These studies help in understanding the mechanisms of DNA repair and mutagenesis.
  • Reference : (Schiffmann, Eder, Neudecker, & Henschler, 1983).

Chemistry of Allylpalladium Complexes

  • Application : Studying isomer distribution and interconversion in complex chemical reactions.
  • Insight : Research on allylpalladium(II) complexes with 2-(iminomethyl)pyridine ligands, which includes derivatives of 4-Allyl-2-chloropyridine, provides valuable insights into the behavior of these complexes in various isomeric forms.
  • Reference : (Crociani et al., 1997).

Hydrodechlorination Studies

  • Application : Exploring chemoselectivity in chemical transformations.
  • Insight : 4-Allyl-2-chloropyridine and related compounds are used to understand the selective removal of chlorine atoms under specific conditions, which is crucial in organic synthesis.
  • Reference : (Kinarivala & Trippier, 2014).

Metalloradical Catalysis

  • Application : In catalysis, particularly in cyclopropanation reactions.
  • Insight : 4-Allyl-2-chloropyridine derivatives are significant in the study of Co(II)-based metalloradical catalysis, aiding the development of new catalytic processes.
  • Reference : (Ruppel, Cui, Xu, & Zhang, 2014).

Kinetic Resolution of Allylic Amines

  • Application : In the development of selective synthetic methods.
  • Insight : The compound plays a role in the kinetic resolution of allylic amines, an important reaction in organic chemistry for creating chiral compounds.
  • Reference : (Klauber, Mittal, Shah, & Seidel, 2011).

Alkylating and Mutagenic Activities

  • Application : Understanding the correlation between chemical structure and biological activity.
  • Insight : Studies on the alkylating and mutagenic activities of compounds like 4-Allyl-2-chloropyridine help in elucidating their potential biological impacts.
  • Reference : (Eder, Neudecker, Lutz, & Henschler, 1982).

Safety And Hazards

“4-Allyl-2-chloropyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions in the field of pyridine derivatives like “4-Allyl-2-chloropyridine” involve the development of more robust methods for the selective introduction of multiple functional groups . There is also interest in improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions .

properties

IUPAC Name

2-chloro-4-prop-2-enylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c1-2-3-7-4-5-10-8(9)6-7/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBJFRHRGMOSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443638
Record name 4-ALLYL-2-CHLOROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allyl-2-chloropyridine

CAS RN

219727-28-3
Record name 4-ALLYL-2-CHLOROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Abarbri, J Thibonnet, L Bérillon… - The Journal of …, 2000 - ACS Publications
… 4-Allyl-2-chloropyridine (2c). The reaction was carried out according to typical procedure A using 1a (718 mg, 3.0 mmol), i-PrMgBr (4.74 mL, 3.6 mmol, 0.76 M in THF, exchange at −40 C…
Number of citations: 240 pubs.acs.org

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